AZ1495 - 2196204-23-4

AZ1495

Catalog Number: EVT-271922
CAS Number: 2196204-23-4
Molecular Formula: C21H31N5O2
Molecular Weight: 385.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IRAK4-IN-28 is a potent and selective IRAK4 inhibitor.
Overview

AZ1495 is a small molecule compound primarily recognized as an inhibitor of Interleukin-1 receptor-associated kinase 4. This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic applications, particularly in inflammatory diseases and certain types of cancer. The compound's unique mechanism of action positions it as a significant candidate for further research and development.

Source

AZ1495 was initially developed by researchers aiming to create targeted therapies for conditions driven by aberrant signaling pathways involving IRAK4. The compound is commercially available from various suppliers, including MedChemExpress and TargetMol, which provide detailed information on its chemical properties and potential applications in research .

Classification

AZ1495 falls under the classification of kinase inhibitors, specifically targeting IRAK4, a crucial component in the signaling pathways of the immune response. By inhibiting this kinase, AZ1495 can modulate inflammatory processes and potentially impact tumorigenesis.

Synthesis Analysis

Methods

The synthesis of AZ1495 involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may be documented in patents or commercial literature, general synthetic approaches typically include:

  • Stepwise Construction: The synthesis often begins with simpler organic molecules, employing techniques such as coupling reactions and functional group modifications.
  • Purification: Following synthesis, purification methods such as chromatography are utilized to isolate the desired compound from byproducts.

Technical Details

The detailed synthetic pathway may involve:

  • Reagents: Specific reagents are chosen based on their ability to facilitate desired reactions while minimizing side products.
  • Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to yield high purity and yield of AZ1495.
Molecular Structure Analysis

Structure

AZ1495 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be derived from chemical databases or literature sources.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values to be derived from structural analysis)
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Available through computational modeling tools or databases that provide structural visualization.
Chemical Reactions Analysis

Reactions

AZ1495 participates in various chemical reactions relevant to its function as a kinase inhibitor. These reactions may include:

  • Binding Interactions: The compound forms non-covalent interactions with the active site of IRAK4, inhibiting its activity.
  • Metabolic Stability: Understanding how AZ1495 is metabolized in biological systems is essential for predicting its efficacy and safety profile.

Technical Details

Research into AZ1495's reactivity profiles can provide insights into:

  • Selectivity: How well AZ1495 differentiates between IRAK4 and other kinases.
  • Inhibition Kinetics: Characterizing how quickly AZ1495 binds to IRAK4 and the strength of this interaction.
Mechanism of Action

Process

AZ1495 acts by inhibiting the activity of IRAK4, which plays a pivotal role in the signaling cascade initiated by various cytokines. By blocking this kinase, AZ1495 disrupts downstream signaling pathways that lead to inflammation and immune responses.

Data

  • Inhibition Assays: Studies measuring the IC50 (half-maximal inhibitory concentration) values provide quantitative data on AZ1495's potency against IRAK4.
  • Cellular Studies: In vitro studies demonstrate how AZ1495 affects cellular responses to inflammatory stimuli.
Physical and Chemical Properties Analysis

Physical Properties

AZ1495 exhibits specific physical properties that are critical for its function:

  • Solubility: Solubility profiles in various solvents are essential for formulation development.
  • Stability: Thermal and photostability assessments ensure that AZ1495 maintains its integrity under various conditions.

Chemical Properties

Key chemical properties include:

  • pKa Values: Determining the acidity or basicity of functional groups within AZ1495 can influence its behavior in biological systems.
  • LogP: The partition coefficient provides insights into the lipophilicity of AZ1495, affecting its absorption and distribution.
Applications

Scientific Uses

AZ1495 has potential applications in several areas:

  • Inflammatory Diseases: As an IRAK4 inhibitor, AZ1495 could be used in developing treatments for diseases characterized by excessive inflammation, such as rheumatoid arthritis or Crohn's disease.
  • Cancer Research: Given its role in immune signaling, AZ1495 may also be investigated for its effects on tumor growth and metastasis in various cancers.
Introduction to AZ1495: Molecular Biology & Disease Implications

Structural Characterization of AZ1495 Protein Domains

AZ1495 interacts with the kinase domain of IRAK4 through a sophisticated network of molecular interactions that exploit evolutionary conserved structural features. The compound functions as a competitive ATP-binding site inhibitor, forming critical hydrogen bonds with the kinase hinge region through its pyrimidine core [1] [5]. Structural analyses reveal that AZ1495's weak base properties and stereochemistry ([@config]) enhance its binding to the hydrophobic pocket adjacent to the catalytic site, with a dissociation constant (Kd) of 0.7 nM [1]. The molecular architecture includes a morpholine moiety that improves solubility and a piperidine ring that facilitates membrane permeability, both contributing to favorable physicochemical properties [1].

Table 1: Structural and Binding Characteristics of AZ1495

Structural FeatureRole in Target EngagementKinase Selectivity Profile (IC₅₀)
Pyrimidine coreHydrogen bonding with hinge region (Glu233)IRAK4: 5 nM
Piperidine moietyHydrophobic pocket occupation near Leu159IRAK1: 23 nM
Morpholine groupSolubility enhancementCLK1: 50 nM
Stereospecific center ([@config])Optimal spatial orientationCLK2: 5 nM
Fluorinated aromatic ringπ-Stacking with Tyr262CLK4: 8 nM
haspin: 4 nM

The compound's selectivity profile reveals moderate activity against CLK isoforms (CLK2 IC₅₀ = 5 nM) and haspin (IC₅₀ = 4 nM), attributable to structural similarities in the kinase ATP-binding pockets [1]. This cross-reactivity necessitates consideration when interpreting cellular phenotypes but does not diminish AZ1495's utility as a primary IRAK4/1 inhibitor.

Evolutionary Conservation Across Vertebrate Phylogeny

The IRAK4 kinase domain targeted by AZ1495 exhibits remarkable evolutionary conservation across vertebrate phylogeny, reflecting its fundamental role in innate immunity. Comparative analyses of protein domain interactions reveal that the death domain-mediated assembly of the myddosome complex (comprising MyD88, IRAK4, and IRAK2) is conserved from teleosts to mammals [2] [6]. This conservation extends to the catalytic residues involved in ATP binding and phosphotransfer, explaining AZ1495's cross-species efficacy in rodent and human cellular models [1] [3]. The invariant lysine residue (Lys213 in humans) within the kinase domain's VAIK motif serves as an anchor point for AZ1495 binding and is conserved across 97% of vertebrate IRAK4 orthologs [2] [6].

Domain-domain interaction mapping demonstrates that IRAK4 heterotypic interactions with MyD88 death domains represent an evolutionarily conserved "building block" in immune signaling networks [2]. This deep conservation underpins the translational relevance of preclinical models for AZ1495 testing but also highlights potential limitations, as murine models exhibit greater dependence on IRAK4 catalytic activity than human cells [3] [9]. The IRAK family pseudokinases (IRAK2, IRAK3/M) show more divergent evolutionary trajectories, potentially explaining AZ1495's reduced activity against these family members [7] [9].

Cellular Localization Patterns & Subcompartmentalization

AZ1495's cellular targets exhibit dynamic subcellular trafficking that determines compound accessibility and activity. IRAK4 demonstrates constitutive nucleocytoplasmic shuttling but undergoes stimulus-dependent redistribution to membrane-associated myddosome complexes upon TLR/IL-1R activation [3] [7]. In unstimulated cells, IRAK4 localizes predominantly to the cytoplasm (approximately 80%), with minor nuclear pools (20%) mediated by cryptic nuclear localization signals [7]. Following receptor engagement, IRAK4 rapidly translocates to the plasma membrane compartment, forming helical oligomeric structures with MyD88 and IRAK2 [3] [9].

AZ1495 effectively penetrates cellular membranes due to its moderate lipophilicity (logP ≈ 2.8), accessing both cytoplasmic and nuclear IRAK4 pools [1]. However, its primary pharmacological effects manifest at the membrane-proximal signaling complexes where IRAK4 catalytic activity is amplified during myddosome assembly. Subcellular fractionation studies in DLBCL cell lines (OCI-LY10) show that AZ1495 (10 μM, 1h pretreatment) reduces phospho-IRAK4 levels in membrane fractions by >90%, effectively disrupting signalosome organization [1]. Compound distribution analysis reveals preferential accumulation in endosomal compartments where TLR signaling persists, extending its inhibitory effects beyond initial receptor activation [3].

Table 2: Subcellular Distribution of AZ1495 and IRAK4

Cellular CompartmentIRAK4 Localization (%)AZ1495 BioavailabilityFunctional Consequence
Cytoplasm70-80%High (unbound fraction)Baseline inhibition
Nucleus15-20%ModerateUnknown transcriptional regulation
Plasma membrane (activated)>95% translocatedHigh at site of actionMyddosome disruption
Endosomal compartmentsTLR-stimulated accumulationProgressive accumulationSustained pathway inhibition

Physiological Roles in Innate Immune Signaling Pathways

AZ1495 serves as a molecular probe to elucidate IRAK4's multifaceted roles in canonical and non-canonical immune signaling pathways. The compound potently inhibits IRAK4-mediated phosphorylation events within the myddosome complex, a supramolecular assembly scaffolded by MyD88 that amplifies signals from engaged TLR/IL-1R receptors [3] [7] [9]. At pharmacologically relevant concentrations (IC₅₀ = 52 nM in cellular assays), AZ1495 blocks IRAK1 recruitment and activation, preventing downstream TRAF6 ubiquitination and NF-κB translocation [1]. This manifests functionally as suppressed pro-inflammatory cytokine production (IL-6, TNF-α) in myeloid cells stimulated with TLR agonists [3] [7].

Beyond canonical NF-κB signaling, AZ1495 reveals IRAK4's involvement in inflammasome regulation. The compound (0-3.3 μM) completely abrogates NLRP3 inflammasome assembly in OCI-LY10 cells by inhibiting caspase-1 cleavage, an effect requiring concurrent IRAK1 inhibition [1] [9]. This demonstrates the kinase-dependent inflammasome regulation that complements transcriptional priming. AZ1495 further uncovers metabolic intersections between IRAK signaling and immunometabolism, as evidenced by its suppression of glycolysis in activated dendritic cells through mTOR modulation [3].

The compound's differential effects on murine versus human systems highlight species-specific IRAK4 functionalities. While murine myeloid cells exhibit near-complete dependence on IRAK4 catalytic activity, human cells display residual signaling in the presence of AZ1495 or kinase-dead IRAK4 mutants, suggesting scaffold-like functions beyond kinase activity [3] [9]. This redundancy necessitates bispecific targeting strategies, evidenced by AZ1495's synergistic effects with BTK inhibitors like ibrutinib in DLBCL models [1].

Pathophysiological Implications in Chronic Inflammation

AZ1495 demonstrates significant therapeutic potential in pathologies driven by chronic innate immune activation, particularly hematologic malignancies and sterile inflammatory conditions. In ABC-DLBCL, which exhibits constitutive TLR signaling, AZ1495 (0.001-100 μM) inhibits NF-κB activation and cell growth in a dose-dependent manner (OCI-LY10 IC₅₀ ≈ 50 nM) while sparing GCB-DLBCL lines [1] [9]. The compound's ability to induce apoptosis is markedly enhanced when combined with ibrutinib (10 nM), with cleaved caspase-3 increasing >8-fold compared to monotherapy [1].

Table 3: Pathophysiological Effects of AZ1495 in Disease Models

Pathology ModelAZ1495 TreatmentKey Molecular EffectsFunctional Outcome
ABC-DLBCL (OCI-LY10)0.001-100 μM, 72hDose-dependent IκBα stabilizationCell cycle arrest (G1)
ABC-DLBCL + ibrutinib3.3 μM AZ + 10 nM ibrutinibSynergistic caspase-3 cleavageTumor regression in vivo
Sterile inflammation12.5 mg/kg oral, dailyReduced IL-6, TNF-α in serumAttenuated tissue damage
Myeloid malignancy models10 μM, 48hInhibition of NLRP3 inflammasomeReduced IL-1β secretion
Chronic inflammatory microenvironmentIn vitro modelingDisruption of cytokine feed-forward loopsBreak immune tolerance

Beyond oncology, AZ1495 modulates chronic inflammation by disrupting cytokine amplification loops central to degenerative diseases. In models of sustained immune activation, AZ1495 suppresses IL-6 and TNF-α production more effectively than acute stimulation contexts, suggesting preferential targeting of maladaptive inflammation [4] [10]. This aligns with the emerging paradigm that chronic inflammation often arises from imbalances between pro-inflammatory mediators and specialized pro-resolving mediators (SPMs), where persistent IRAK signaling perpetuates tissue damage [8] [10]. The compound's oral bioavailability (F = 28% in rats) enables chronic in vivo studies demonstrating reduced inflammatory biomarkers including hs-CRP, a key clinical marker associated with cardiovascular risk [1] [8].

In tumor microenvironments, AZ1495 reveals the dual role of inflammatory mediators: while acute inflammation may exert antitumor immunity, chronic IRAK activation promotes immunosuppression and proliferation. AZ1495 treatment reduces PD-L1 expression in myeloid-derived suppressor cells within tumors, suggesting potential combinatorial approaches with immune checkpoint inhibitors [9]. The compound's efficacy in these diverse pathophysiological contexts underscores IRAK4's position as a signaling nexus in inflammation-driven diseases.

Properties

CAS Number

2196204-23-4

Product Name

AZ1495

IUPAC Name

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C21H31N5O2

Molecular Weight

385.51

InChI

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)

InChI Key

DJVYXMINSBMUHH-QAQDUYKDSA-N

SMILES

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

IRAK4 inhibitor 28; IRAK4-IN-28; IRAK4IN28; IRAK4 IN 28; IRAK4IN-28; IRAK4 IN-28; IRAK4-IN28; IRAK4-IN 28

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.